molecular formula C6H3F3INO B12356681 5-Iodo-3-(trifluoromethyl)pyridin-2(3H)-one

5-Iodo-3-(trifluoromethyl)pyridin-2(3H)-one

Cat. No.: B12356681
M. Wt: 288.99 g/mol
InChI Key: MVKZHVAKMDBNIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol typically involves the iodination of 3-(trifluoromethyl)pyridin-2-ol. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(trifluoromethyl)pyridin-2-ol with an azide group replacing the iodine .

Scientific Research Applications

5-Iodo-3-(trifluoromethyl)pyridin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-3-(trifluoromethyl)pyridin-2-ol is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C6H3F3INO

Molecular Weight

288.99 g/mol

IUPAC Name

5-iodo-3-(trifluoromethyl)-3H-pyridin-2-one

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-11-5(4)12/h1-2,4H

InChI Key

MVKZHVAKMDBNIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1C(F)(F)F)I

Origin of Product

United States

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